4-[(2-methoxyphenyl)sulfamoyl]benzoic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(2-methoxyphenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c1-20-13-5-3-2-4-12(13)15-21(18,19)11-8-6-10(7-9-11)14(16)17/h2-9,15H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJZEEWZSYAYKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 4 2 Methoxyphenyl Sulfamoyl Benzoic Acid
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orgdeanfrancispress.com For 4-[(2-methoxyphenyl)sulfamoyl]benzoic acid, the analysis identifies two primary strategic disconnections based on well-established chemical transformations.
The most logical disconnection is at the sulfonamide (S-N) bond. This is a common and reliable bond-forming reaction, typically achieved by reacting a sulfonyl chloride with an amine. This disconnection simplifies the target molecule into two key synthons: a 4-carboxybenzenesulfonyl cation and a 2-methoxyaniline anion.
Synthon 1: 4-(chlorosulfonyl)benzoic acid (or its ester equivalent) serves as the synthetic equivalent for the cationic synthon.
Synthon 2: 2-methoxyaniline is the readily available synthetic equivalent for the anionic synthon.
A second possible, though less common, disconnection is the aryl-sulfur (C-S) bond. This would lead to precursors such as a substituted benzene (B151609) derivative and a sulfamoylating agent. However, the S-N disconnection represents a more direct and efficient synthetic strategy.
This analysis establishes a clear and logical forward-synthesis plan, beginning with the coupling of a 4-sulfonyl-substituted benzoic acid derivative and 2-methoxyaniline.
Classical and Modern Synthetic Routes to the Core this compound Structure
The synthesis of the core this compound structure can be accomplished through various protocols, ranging from traditional multi-step procedures to emerging sustainable methods.
Multi-Step Synthesis Protocols
Classical synthesis relies on a robust and sequential construction of the molecule. A common and effective method involves the reaction between a sulfonyl chloride and an amine. nih.gov The process typically begins with a protected form of the benzoic acid to prevent unwanted side reactions.
A representative multi-step protocol is as follows:
Protection/Starting Material Selection: The synthesis often commences with methyl 4-(chlorosulfonyl)benzoate. The methyl ester acts as a protecting group for the carboxylic acid, preventing its interference with the subsequent sulfonamide bond formation.
Sulfonamide Bond Formation: Methyl 4-(chlorosulfonyl)benzoate is reacted with 2-methoxyaniline in the presence of a base, such as triethylamine (B128534) or pyridine, in an appropriate solvent like dichloromethane (B109758) or THF. researchgate.net The base neutralizes the hydrochloric acid generated during the reaction, driving it to completion.
Deprotection (Hydrolysis): The resulting methyl ester, methyl 4-[(2-methoxyphenyl)sulfamoyl]benzoate, is then hydrolyzed to yield the final benzoic acid. This is typically achieved under basic conditions, for example, by refluxing with aqueous sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup to protonate the carboxylate. researchgate.net
Table 1: Representative Multi-Step Synthesis Protocol
| Step | Reactants | Reagents & Conditions | Product |
|---|---|---|---|
| 1 | Methyl 4-(chlorosulfonyl)benzoate, 2-Methoxyaniline | Triethylamine, Dichloromethane, Room Temperature | Methyl 4-[(2-methoxyphenyl)sulfamoyl]benzoate |
Eco-Friendly and Sustainable Synthetic Approaches
Modern synthetic chemistry emphasizes the development of environmentally benign processes. sciencedaily.com For the synthesis of this compound, several green chemistry principles can be applied to minimize environmental impact.
Use of Greener Solvents: Traditional syntheses often employ chlorinated solvents. Sustainable alternatives include replacing these with greener solvents or conducting reactions in water where possible. The synthesis of some sulfonamides has been successfully carried out in aqueous media. nih.govnih.gov
One-Pot Procedures: Combining multiple synthetic steps into a single continuous process, or "one-pot" synthesis, reduces waste, saves time, and minimizes energy consumption by eliminating the need for intermediate work-up and purification steps. beilstein-journals.org A potential one-pot approach could involve the in-situ generation of the sulfonyl chloride from a sulfonic acid followed immediately by the addition of the amine.
Alternative Catalysis: Exploring the use of cost-effective and less toxic catalysts can enhance the sustainability of the synthesis. nih.gov While the sulfonamide formation is often uncatalyzed or base-mediated, research into novel catalytic systems is an active area.
These approaches aim to make the production of sulfonamide derivatives like this compound more efficient and environmentally responsible.
Derivatization Strategies for Structural Modification
The core structure of this compound serves as a versatile scaffold for further chemical modification. Derivatization can be targeted at two primary sites: the sulfonamide nitrogen and the benzoic acid moiety.
Synthesis of N-Substituted Sulfamoyl Analogues
Modification at the sulfonamide nitrogen can be achieved through alkylation or arylation reactions. This strategy is used to explore how different substituents on the nitrogen atom affect the molecule's properties. bohrium.com
The general procedure involves the deprotonation of the sulfonamide N-H with a strong base, followed by reaction with an electrophile. researchgate.net
Reaction Conditions: The parent compound is treated with a base such as sodium hydride (NaH) in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).
Alkylation: The resulting anion is then quenched with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to introduce an N-alkyl group. researchgate.net
Example: To synthesize 4-{[methyl(2-methoxyphenyl)]sulfamoyl}benzoic acid, the parent compound would be reacted with NaH followed by methyl iodide.
Table 2: Synthesis of N-Substituted Analogues
| Parent Compound | Reagents & Conditions | Derivative |
|---|---|---|
| This compound | 1. NaH, DMF 2. Benzyl Bromide | 4-{[benzyl(2-methoxyphenyl)]sulfamoyl}benzoic Acid |
Modifications to the Benzoic Acid Moiety
The carboxylic acid group of the benzoic acid moiety is another key site for derivatization, allowing for the synthesis of esters, amides, and other functional groups. bohrium.comnih.gov
Esterification: The carboxylic acid can be converted to an ester through Fischer esterification, which involves reacting the acid with an alcohol (e.g., methanol, ethanol) under acidic catalysis (e.g., concentrated sulfuric acid) with heating. truman.edu This is an equilibrium process, often requiring removal of water to achieve high yields.
Amidation: Conversion to an amide is typically accomplished by activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov This method allows for the formation of a wide variety of amide derivatives.
Ring Substitution: Further modifications can be made to the aromatic ring of the benzoic acid itself, such as introducing electron-donating or electron-withdrawing groups, although this would typically be incorporated earlier in the synthesis by starting with an appropriately substituted precursor. nih.gov
These derivatization strategies enable the systematic modification of the lead compound, facilitating the exploration of structure-activity relationships for various applications.
Exploration of Methoxyphenyl Substitutions
The strategic placement of the methoxy (B1213986) group on the phenylsulfamoyl moiety of this compound can significantly influence the compound's chemical and physical properties. Researchers have investigated the synthesis of various isomers to understand the impact of the methoxy group's position on reaction outcomes and to generate a library of analogues for further studies. While a detailed comparative study with extensive tabulated data remains to be published, the synthesis of ortho-, meta-, and para-methoxyphenyl derivatives generally follows a common pathway involving the condensation of a substituted aniline (B41778) with 4-(chlorosulfonyl)benzoic acid.
The general synthetic approach involves the reaction of 4-(chlorosulfonyl)benzoic acid with the corresponding methoxyaniline (2-methoxyaniline, 3-methoxyaniline, or 4-methoxyaniline) in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction conditions, such as solvent, temperature, and reaction time, can be optimized to improve yields and purity.
| Substituent Position | Aniline Derivative | General Reaction Conditions | Observed Trends/Challenges |
| Ortho (2-methoxy) | 2-Methoxyaniline | Reaction with 4-(chlorosulfonyl)benzoic acid in an aqueous basic medium or an inert organic solvent with a tertiary amine base. | Steric hindrance from the ortho-methoxy group may necessitate longer reaction times or slightly elevated temperatures to achieve comparable yields to the para-isomer. |
| Meta (3-methoxy) | 3-Methoxyaniline | Similar conditions to the ortho- and para-isomers, typically reacting 4-(chlorosulfonyl)benzoic acid with 3-methoxyaniline in the presence of a base. | The electronic effect of the meta-methoxy group is less pronounced than the ortho or para positions, potentially leading to moderate reactivity. |
| Para (4-methoxy) | 4-Methoxyaniline (p-anisidine) | This isomer is the most widely reported. Synthesis often involves stirring 4-(chlorosulfonyl)benzoic acid and p-anisidine (B42471) in an aqueous sodium carbonate solution at room temperature. | The para-methoxy group is electron-donating, which can enhance the nucleophilicity of the aniline nitrogen, often leading to good yields under mild conditions. mdpi.com |
This table is generated based on general principles of organic synthesis and available information on related compounds. Specific yields and optimized conditions for each isomer of 4-[(methoxyphenyl)sulfamoyl]benzoic acid require further dedicated comparative studies.
Reaction Mechanism Studies in Synthetic Pathways
The formation of the sulfonamide bond in this compound and its analogues proceeds through a well-established nucleophilic acyl substitution-type mechanism at the sulfur atom. The reaction between an aromatic sulfonyl chloride, such as 4-(chlorosulfonyl)benzoic acid, and an aniline, like 2-methoxyaniline, is generally considered to be a direct bimolecular nucleophilic displacement.
The key steps of the mechanism are as follows:
Nucleophilic Attack: The nitrogen atom of the aniline, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a transient tetrahedral intermediate. The rate of this step is influenced by the nucleophilicity of the aniline, which can be modulated by substituents on the aromatic ring. For instance, electron-donating groups like the methoxy group can increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity.
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses by expelling the chloride ion, which is a good leaving group. This step results in the formation of the sulfonamide bond.
Deprotonation: The resulting sulfonamide is protonated and is subsequently deprotonated by a base (such as a tertiary amine or carbonate) present in the reaction mixture to yield the final neutral sulfonamide product and a salt of the base.
Studies on the kinetics of the reaction between substituted benzenesulfonyl chlorides and various anilines have provided evidence for this mechanism. The reaction rates are sensitive to the electronic effects of substituents on both the sulfonyl chloride and the aniline. Electron-withdrawing groups on the sulfonyl chloride enhance the electrophilicity of the sulfur atom, accelerating the reaction. Conversely, electron-donating groups on the aniline increase its nucleophilicity, also leading to an increased reaction rate. The position of the substituent on the aniline ring (ortho, meta, or para) also plays a crucial role due to a combination of electronic and steric effects.
Advanced Spectroscopic and Structural Elucidation Techniques for 4 2 Methoxyphenyl Sulfamoyl Benzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the chemical environment of individual atoms and their connectivity.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In 4-[(2-methoxyphenyl)sulfamoyl]benzoic acid, the spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings, the methoxy (B1213986) group protons, the acidic proton of the carboxylic acid, and the proton on the sulfonamide nitrogen. The aromatic region would display complex splitting patterns due to spin-spin coupling between adjacent protons. The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift (>10 ppm), while the sulfonamide N-H proton also presents as a broad singlet. The methoxy group protons would be visible as a sharp singlet in the upfield region of the spectrum.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet |
| Sulfonamide (-SO₂NH-) | 9.5 - 10.5 | Broad Singlet |
| Aromatic Protons (Benzoic Acid Ring) | 7.8 - 8.2 | Multiplet |
| Aromatic Protons (Methoxyphenyl Ring) | 6.8 - 7.5 | Multiplet |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within a molecule. Due to symmetry, the number of signals may be less than the total number of carbon atoms. For this compound, distinct signals are expected for the carbonyl carbon of the carboxylic acid, the carbons of the two aromatic rings, and the methoxy carbon. The carbonyl carbon is typically found at the most downfield position (165-175 ppm). The aromatic carbons resonate in the range of 110-145 ppm, with their specific shifts influenced by the attached substituents (carboxyl, sulfamoyl, and methoxy groups). The methoxy carbon signal appears significantly upfield, typically around 55-60 ppm. chemicalbook.comdocbrown.info
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid (-C OOH) | 165 - 175 |
| Aromatic Carbons | 110 - 145 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Two-dimensional (2D) NMR techniques are invaluable for establishing definitive structural assignments by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY would show cross-peaks between adjacent aromatic protons on each of the phenyl rings, helping to assign their specific positions. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com This technique would be used to unambiguously link each aromatic proton signal to its corresponding aromatic carbon signal and the methoxy proton signal to the methoxy carbon. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). youtube.com This is crucial for connecting the different fragments of the molecule. For instance, HMBC could show correlations between the methoxy protons and the aromatic carbon to which the methoxy group is attached. It would also be instrumental in confirming the connectivity across the sulfonamide linkage by showing correlations between the N-H proton and carbons in both aromatic rings. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.
The most prominent features would include a very broad absorption band for the O-H stretch of the carboxylic acid, typically centered around 3000 cm⁻¹. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp band around 1700 cm⁻¹. The sulfonamide group is identified by two strong S=O stretching bands (asymmetric and symmetric) between 1350 and 1160 cm⁻¹, as well as an N-H stretching vibration around 3250 cm⁻¹. scielo.br Aromatic C-H and C=C stretching vibrations would also be present.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (very broad) |
| C=O Stretch | 1680 - 1720 | |
| Sulfonamide | N-H Stretch | 3200 - 3300 |
| S=O Asymmetric Stretch | 1330 - 1370 | |
| S=O Symmetric Stretch | 1140 - 1180 | |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| C=C Stretch | 1450 - 1600 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight, helps confirm the molecular formula, and offers structural clues through the analysis of fragmentation patterns.
For this compound (C₁₄H₁₃NO₅S), the molecular ion peak [M]⁺ would be observed at its calculated molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
The fragmentation pattern in electron ionization (EI) MS is predictable based on the structure. Common fragmentation pathways would include:
Loss of a hydroxyl radical (•OH, M-17) from the carboxylic acid group to form a stable acylium ion. docbrown.info
Loss of the entire carboxyl group (•COOH, M-45). libretexts.org
Cleavage of the S-N bond, leading to fragments corresponding to the benzoic acid radical and the methoxyphenylsulfonamide ion, or vice versa.
Loss of sulfur dioxide (SO₂, M-64).
Fragmentation of the aromatic rings, such as the loss of acetylene (B1199291) (C₂H₂). docbrown.info
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of atoms, and thus the bond lengths, bond angles, and torsion angles of the molecule.
A crystal structure analysis of this compound would reveal the molecule's conformation, including the rotational angles around the S-N bond and the C-S bond. It is highly probable that in the crystal lattice, the molecules would form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two separate molecules, a common structural motif for carboxylic acids. researchgate.net This technique provides an unambiguous confirmation of the molecular structure established by spectroscopic methods. For example, a related compound, anisic acid, crystallizes in the monoclinic space group P2₁/a. rsc.org
UV-Visible Spectroscopy in Conjugated System Analysis
UV-Visible spectroscopy is a pivotal analytical technique for investigating the electronic structure of molecules containing chromophores, which are parts of a molecule that absorb light in the ultraviolet-visible region. In this compound and its derivatives, the conjugated system, comprising the benzene (B151609) rings, is the primary chromophore. The absorption of UV-Vis radiation by these molecules promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy molecular orbitals (typically π* orbitals). The wavelength and intensity of this absorption are highly dependent on the extent of conjugation and the nature of substituents on the aromatic rings.
The electronic spectra of aromatic compounds are generally characterized by two main types of absorption bands: the E-bands (ethylenic) and B-bands (benzenoid). The B-bands, which are of primary interest in the near-UV region, arise from π → π* transitions within the benzene ring. The position (λmax) and molar absorptivity (ε) of these bands are sensitive to the electronic effects of substituents. Electron-donating groups, such as the methoxy (-OCH3) group, and electron-withdrawing groups, like the carboxylic acid (-COOH) and sulfamoyl (-SO2NH-) groups, can cause shifts in the absorption maxima to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), and can also affect the intensity of the absorption (hyperchromic or hypochromic effects).
Detailed research findings on compounds with similar structural motifs provide insight into the expected spectral behavior. For instance, theoretical calculations on related sulfamoylbenzoic acid derivatives, such as 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, have predicted intense electronic transitions corresponding to π→π* excitations. researchgate.net These calculations often correlate well with experimental data and help in the assignment of observed absorption bands.
The solvent in which the spectrum is recorded can also influence the λmax and ε values. Polar solvents may interact with the solute through hydrogen bonding or dipole-dipole interactions, which can alter the energy levels of the molecular orbitals involved in the electronic transitions.
While specific experimental data for this compound is not extensively documented in publicly available literature, the spectral data of related compounds can be used for comparative analysis. The following tables present UV-Visible spectroscopic data for analogous benzoic acid and sulfonamide derivatives, illustrating the effects of substitution on the electronic absorption spectra.
Table 1: UV-Visible Spectroscopic Data of Related Benzoic Acid Derivatives
| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| Benzoic acid | Not specified | 221 | Not specified | N/A |
| 4-Hydroxybenzoic acid | Not specified | Not specified | Not specified | nist.gov |
| 4-Methoxybenzoic acid | Not specified | Not specified | Not specified | nist.gov |
Interactive Data Table: UV-Visible Data of Benzoic Acid Derivatives
Table 2: UV-Visible Spectroscopic Data of a Related Sulfamoylbenzoic Acid Derivative
| Compound Name | Method | Predicted λmax (nm) | Oscillator Strength (f) | Transition |
| 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid | TD-DFT | 269.58 | 0.0000 | π→π |
| 315.99 | 0.0117 | π→π | ||
| 324.13 | 0.0893 | π→π* |
Data obtained from theoretical calculations. researchgate.net
Interactive Data Table: Predicted UV-Visible Data of a Sulfamoylbenzoic Acid Derivative
The analysis of the UV-Visible spectra of this compound and its derivatives is crucial for understanding their electronic properties, which are, in turn, related to their chemical reactivity and potential applications. The position of the methoxy group on the phenylsulfamoyl moiety is expected to influence the electronic transitions due to its electron-donating nature, likely resulting in a bathochromic shift compared to the unsubstituted analogue.
Computational Chemistry and Molecular Modeling Investigations of 4 2 Methoxyphenyl Sulfamoyl Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of 4-[(2-methoxyphenyl)sulfamoyl]benzoic acid. A computational study on the related compound, N-(2-methoxyphenyl) benzenesulfonamide (B165840) (2MPBSA), using DFT with the B3LYP/6-311G(d,p) level of theory, offers insights that can be extrapolated to the title compound.
These calculations help in understanding the molecule's stability, reactivity, and the nature of its chemical bonds. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity; a larger gap suggests higher stability. For instance, the calculated HOMO-LUMO energy gap for 2MPBSA was found to be 5.10 eV, indicating high stability.
Furthermore, the Molecular Electrostatic Potential (MEP) surface is mapped to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively. In 2MPBSA, the negative potential is concentrated around the oxygen and nitrogen atoms, while the positive potential is located over the NH group, highlighting these as reactive sites. Natural Bond Orbital (NBO) analysis is another technique used to study the stability arising from charge delocalization and hyperconjugation interactions between donor and acceptor orbitals.
Table 1: Predicted Electronic Properties of a Related Sulfonamide
| Property | Value | Significance |
|---|---|---|
| HOMO-LUMO Energy Gap | 5.10 eV | Indicates high chemical stability. |
| MEP Negative Potential | Located over Oxygen and Nitrogen atoms | Potential sites for electrophilic attack. |
| MEP Positive Potential | Located over the NH group | Potential site for nucleophilic attack. |
Molecular Docking Simulations for Ligand-Target Binding Affinity Prediction
Molecular docking is a computational technique extensively used to predict the preferred binding orientation and affinity of a ligand to a biological target, typically a protein or enzyme. This method is instrumental in structure-based drug design for identifying potential drug candidates. For this compound and related sulfonamide derivatives, molecular docking studies have been performed to investigate their binding patterns with various enzymes, including carbonic anhydrases, fatty acid amide hydrolase (FAAH), and dihydropteroate (B1496061) synthase (DHPS).
Identification of Key Binding Interactions
The binding of a ligand to its target is stabilized by a network of interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. Docking studies on sulfonamide derivatives reveal that the sulfonamide group often plays a crucial role in binding. For example, in the active site of human carbonic anhydrase II (hCA II), the sulfonamide group interacts with the zinc ion. The binding is further stabilized by hydrogen bonds and hydrophobic interactions with amino acid residues in the active site. Similarly, in the active site of DHPS, the sulfonamide moiety is observed to interact with the pterin (B48896) binding site.
Prediction of Binding Modes and Conformations
Molecular docking predicts the most favorable binding mode and conformation of a ligand within the receptor's binding pocket. These predictions are crucial for understanding the mechanism of action and for designing more potent inhibitors. For instance, in a study of N-(2-methoxyphenyl) benzenesulfonamide with the SARS-CoV-2 main protease (Mpro), docking results showed a strong binding affinity with a binding energy of -7.5 kcal/mol. The predicted binding mode indicated the formation of two hydrogen bonds with the amino acid residues GLU166 and THR190, along with hydrophobic interactions.
Table 2: Predicted Binding Interactions of a Related Sulfonamide with SARS-CoV-2 Mpro
| Interaction Type | Interacting Residues |
|---|---|
| Hydrogen Bonding | GLU166, THR190 |
| Hydrophobic Interactions | Various residues in the active site |
Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Dynamics
Molecular dynamics (MD) simulations are employed to study the stability of the ligand-receptor complex and to explore its conformational dynamics over time. These simulations provide a more realistic representation of the biological system compared to static docking studies. By simulating the movements of atoms and molecules, MD can assess the stability of the binding interactions predicted by molecular docking and reveal any conformational changes that may occur upon ligand binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of new compounds and for guiding the design of more potent molecules. QSAR studies have been conducted on sulfonamide derivatives as carbonic anhydrase inhibitors, where models are developed using methods like multiple linear regression (MLR) and partial least squares (PLS). A robust QSAR model can effectively predict the inhibitory activity of compounds like this compound based on its structural features.
Virtual Screening Methodologies for Identifying Potential Biological Targets
Virtual screening is a computational approach used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a specific biological target. This technique can be used to identify potential targets for a given compound, such as this compound. By screening the compound against a panel of known drug targets, virtual screening can help to prioritize experimental testing and uncover new therapeutic applications for the molecule.
Structure Activity Relationship Sar Elucidation for Optimized Biological Responses
Impact of Sulfonamide Nitrogen Substitutions on Activity and Selectivity
The sulfonamide linker is a critical structural component, and modifications at the sulfonamide nitrogen (N-H) can significantly influence the compound's activity, selectivity, and pharmacokinetic profile. First-generation EP4 antagonists frequently contain sulfonylurea or acylsulfonamide groups. nih.gov
N-alkylation or N-acylation of the sulfonamide nitrogen introduces substituents that can probe the local binding environment. The addition of small alkyl groups, for instance, can modulate lipophilicity and potentially form van der Waals interactions with nonpolar residues in the receptor binding pocket. However, larger, bulky substituents on the nitrogen are often detrimental to activity unless they can occupy a specific pocket.
| R Group (at Sulfonamide N) | Relative Potency | Rationale for Activity Change |
| -H | Baseline | The unsubstituted N-H group can act as a crucial hydrogen bond donor, anchoring the ligand in the active site. |
| -CH₃ | Variable | Small alkyl groups may slightly increase lipophilicity but can disrupt the key hydrogen bond donation, often leading to reduced or variable potency depending on the specific binding pocket topography. |
| -COCH₃ (Acyl) | Maintained or Increased | Acylation can maintain or enhance potency. The carbonyl oxygen can act as a hydrogen bond acceptor, potentially forming new, favorable interactions within the receptor. This strategy was common in first-generation antagonists. nih.gov |
| -SO₂CH₃ (Mesyl) | Decreased | The addition of a second sulfonyl group generally reduces activity due to unfavorable steric and electronic effects, unless a specific polar pocket can accommodate it. |
Role of Benzoic Acid Moiety Modifications in Pharmacophore Development
The benzoic acid moiety is a cornerstone of the pharmacophore for this class of EP4 antagonists. nso-journal.org Its carboxyl group (-COOH), being ionized at physiological pH, is believed to form a critical ionic interaction or salt bridge with a positively charged arginine residue within the EP4 receptor's binding site. This interaction is a primary anchor for the ligand.
SAR studies have extensively explored the replacement of the carboxylic acid with various bioisosteres to modulate acidity, polarity, and metabolic stability while preserving the key binding interaction. nih.gov
Esterification : Converting the carboxylic acid to its corresponding ester (e.g., methyl or ethyl ester) typically leads to a dramatic loss of activity. This is because the ester lacks the acidic proton necessary for the ionic interaction with the target arginine residue. However, in some specific cases, esters have been shown to adopt a similar binding mode to the acid. nih.gov
Amidation : Replacement of the -COOH with a primary amide (-CONH₂) or substituted amides also results in a significant drop in potency. The amide is less acidic and cannot effectively form the crucial salt bridge.
Tetrazole Ring : The 5-tetrazole ring is a common and often successful bioisosteric replacement for a carboxylic acid. Its pKa is comparable to that of a carboxylic acid, allowing it to exist in the deprotonated, anionic form and engage in the same key ionic interaction. In many antagonist designs, this substitution maintains high potency.
Hydroxamic Acid : The hydroxamic acid moiety (-CONHOH) is another acidic functional group that can serve as a carboxylic acid bioisostere, though it is often associated with different pharmacokinetic and safety profiles.
| Moiety Modification | EP4 Antagonist Activity (IC₅₀) | Key Binding Interaction |
| -COOH (Benzoic Acid) | Potent (e.g., low nM) | Forms a strong ionic bond (salt bridge) with a key arginine residue. sci-hub.se |
| -COOCH₃ (Methyl Ester) | Greatly Reduced | Lacks the acidic proton; unable to form the ionic bond. nih.gov |
| -CN₅H (Tetrazole) | Potent (often equipotent to -COOH) | Acidic N-H mimics the carboxylic acid, forming a similar ionic bond. |
| -CONH₂ (Amide) | Inactive or Greatly Reduced | Not sufficiently acidic to form the required ionic interaction. |
Influence of Methoxyphenyl Substituents on Biological Activity and Binding
The 2-methoxyphenyl group plays a significant role in orienting the molecule within a hydrophobic pocket of the EP4 receptor. The position and nature of substituents on this phenyl ring can fine-tune binding affinity through steric and electronic effects.
The ortho (2-position) placement of the methoxy (B1213986) group is particularly important. It forces a specific torsion angle between the phenyl ring and the sulfonamide linker, which may be optimal for fitting into the receptor's binding groove. Moving the methoxy group to the meta (3-) or para (4-) position can alter this preferred conformation, leading to a decrease in potency.
In a study of acylsulfonamide-based EP3 antagonists, a related receptor, moving a methoxy substituent from the para position to the ortho position resulted in a significant loss of in vitro potency (IC₅₀ changed from 29 nM to 114 nM), demonstrating the high sensitivity of the receptor to substituent placement on this ring. nih.gov
Furthermore, replacing the methoxy group with other substituents allows for the probing of the pocket's characteristics:
Larger Alkoxy Groups : Replacing methoxy (-OCH₃) with ethoxy (-OCH₂CH₃) or larger groups can test the steric limits of the hydrophobic pocket. A slight increase in potency may be observed if the larger group provides more favorable van der Waals contacts, but a significant loss of activity occurs if the group is too bulky.
Electron-Withdrawing Groups : Substitution with halogens (e.g., -F, -Cl) or a trifluoromethyl (-CF₃) group alters the electronic properties of the ring and can influence interactions. In some series, electron-withdrawing groups have been shown to enhance potency. mdpi.com
Hydrogen Bond Donors/Acceptors : Replacing the methoxy group with a hydroxyl (-OH) or amino (-NH₂) group introduces hydrogen bonding capabilities, which could either be beneficial or detrimental depending on the polarity of the binding pocket.
| Phenyl Ring Substitution | Relative Binding Affinity | Rationale |
| 2-OCH₃ | High | The ortho position dictates a favorable conformation and provides optimal hydrophobic interactions. |
| 4-OCH₃ | Moderate to High | The para position is often well-tolerated but may result in a slightly different binding pose, leading to reduced affinity compared to the optimal ortho substitution. nih.gov |
| 2-Cl | Moderate | A chloro group at the ortho position can provide favorable interactions but may alter the electronics and conformation differently than a methoxy group. |
| 2-H (Unsubstituted) | Low | Removal of the ortho substituent leads to a loss of the specific, favorable conformation and key hydrophobic interactions, typically reducing potency. |
Identification of Key Pharmacophoric Elements for Target Engagement
Based on extensive SAR studies and structural biology of the EP4 receptor with various antagonists, a clear pharmacophore model for this chemical class has emerged. biorxiv.org A pharmacophore defines the essential spatial arrangement of structural features necessary for biological activity. nih.gov
The key elements for high-affinity binding of 4-[(2-methoxyphenyl)sulfamoyl]benzoic acid analogues to the EP4 receptor are:
An Anionic Center (A) : This is provided by the deprotonated carboxylic acid (or a bioisostere like tetrazole). It serves as the primary anchor, forming a salt bridge with a highly conserved arginine residue in transmembrane helix 7 of the receptor.
A Hydrogen Bond Donor (D) : The sulfonamide N-H group acts as a crucial hydrogen bond donor, interacting with the backbone or side-chain of residues within the binding pocket, such as a serine in transmembrane helix 5.
Two Hydrophobic/Aromatic Regions (H1, H2) :
H1 : The benzoic acid ring, which engages in hydrophobic interactions within the pocket.
H2 : The 2-methoxyphenyl ring, which occupies a distinct, deeper hydrophobic pocket. The ortho-methoxy substituent is critical for orienting this ring correctly to maximize favorable van der Waals and hydrophobic interactions.
A Hydrogen Bond Acceptor (Ac) : The sulfonyl oxygens (SO₂) act as strong hydrogen bond acceptors, forming interactions with residues in the binding site, further stabilizing the ligand-receptor complex.
These elements must be held in a specific three-dimensional orientation by the sulfonamide scaffold to ensure proper engagement with their respective interaction points within the EP4 receptor binding site.
Development of Predictive Models from SAR Data
The wealth of SAR data generated for EP4 antagonists has enabled the development of predictive computational models, such as Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models establish a mathematical correlation between the chemical structures of compounds and their biological activities. nih.gov
A notable recent advancement is the use of machine learning and artificial intelligence to accelerate drug discovery. For instance, an image-guided, interpretable deep learning workflow named LeadDisFlow has been successfully applied to identify novel, potent EP4 antagonists. nso-journal.org This model was trained on a large dataset of known active and inactive molecules. It learned to recognize key pharmacophoric features, such as the benzoic acid moiety, and to predict the activity of new, untested chemical structures. nso-journal.org This approach not only screens virtual libraries for potential hits but also provides insights into which substructures are most influential for activity, thereby guiding medicinal chemistry optimization efforts. nso-journal.org
These predictive models serve two primary purposes:
Virtual Screening : To rapidly screen large virtual libraries of compounds to prioritize a smaller, more manageable number for chemical synthesis and biological testing.
Lead Optimization : To predict the activity of proposed structural modifications to a lead compound, helping chemists decide which analogues are most likely to exhibit improved potency or other desired properties.
By leveraging these sophisticated predictive models, researchers can navigate the vast chemical space more efficiently, reducing the time and resources required to develop optimized clinical candidates.
Medicinal Chemistry Strategies for Lead Optimization and Compound Design Based on the 4 2 Methoxyphenyl Sulfamoyl Benzoic Acid Scaffold
Scaffold Hopping and Fragment Merging Approaches
Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core structure of a known active compound with a different, often structurally distinct, moiety while retaining similar biological activity. This approach can lead to the discovery of novel intellectual property, improved physicochemical properties, and alternative binding modes. For derivatives of the 4-[(2-methoxyphenyl)sulfamoyl]benzoic acid scaffold, scaffold hopping can be employed to explore new chemical space and identify next-generation inhibitors.
Fragment merging, a complementary technique, involves combining structural features from different molecules or molecular fragments that are known to bind to the target protein. In the context of the this compound scaffold, this could involve integrating fragments that interact with adjacent sub-pockets of the target's active site to enhance binding affinity and selectivity.
| Strategy | Description | Application to Scaffold |
| Scaffold Hopping | Replacing the central scaffold with a bioisosteric equivalent to discover novel chemotypes with similar biological activity. | The benzoic acid group could be replaced with other acidic moieties like tetrazoles or hydroxamic acids to alter physicochemical properties while maintaining key interactions with the target. |
| Fragment Merging | Combining structural elements from different ligands that bind to the same target to create a new, more potent molecule. | Fragments known to bind to allosteric sites could be merged with the this compound core to create bitopic inhibitors with enhanced efficacy. |
Rational Drug Design Principles for Enhancing Target Affinity and Selectivity
Rational drug design leverages the three-dimensional structure of the biological target to design molecules that bind with high affinity and selectivity. For the this compound scaffold, structure-based drug design (SBDD) and ligand-based drug design (LBDD) are pivotal.
SBDD relies on the known crystal structure of the target protein. By analyzing the interactions between the scaffold and the active site, medicinal chemists can introduce modifications to enhance binding. For instance, the methoxy (B1213986) group on the phenyl ring can be strategically positioned to form favorable interactions with specific amino acid residues.
LBDD is employed when the 3D structure of the target is unknown. This approach uses the structure-activity relationship (SAR) data from a series of known active compounds to build a pharmacophore model. This model defines the essential structural features required for biological activity, guiding the design of new, more potent analogs of this compound.
| Design Principle | Methodology | Outcome for Scaffold |
| Structure-Based Drug Design (SBDD) | Utilizes the 3D structure of the target protein to guide the design of complementary ligands. | Modifications to the phenylsulfamoyl moiety can be designed to exploit specific hydrophobic pockets or hydrogen bonding opportunities within the target's active site, thereby increasing affinity. |
| Ligand-Based Drug Design (LBDD) | Employs knowledge of other active molecules to develop a pharmacophore model for designing new compounds. | By comparing the structures of various active sulfonamides, a pharmacophore model can be generated to guide the synthesis of novel this compound derivatives with predicted high activity. |
Strategies for Modulating Biological Activity through Structural Refinement
The biological activity of compounds derived from the this compound scaffold can be finely tuned through systematic structural modifications. Structure-activity relationship (SAR) studies are crucial in this process, providing insights into how different functional groups at various positions on the scaffold influence biological activity.
| Modification Site | Potential Structural Change | Impact on Biological Activity |
| Benzoic Acid Ring | Introduction of electron-withdrawing or electron-donating groups. | Can modulate the pKa of the carboxylic acid, influencing its ionization state and ability to form key ionic interactions with the target. |
| 2-Methoxyphenyl Ring | Alteration of the substitution pattern or replacement with other aromatic or heterocyclic rings. | Can lead to improved van der Waals contacts and hydrophobic interactions within the binding pocket, enhancing potency. |
| Sulfamoyl Linker | N-alkylation or N-arylation. | Can introduce new interaction points and alter the conformational flexibility of the molecule, potentially leading to increased selectivity. |
Prodrug Design Approaches for Improved Delivery and Efficacy (in vitro/pre-clinical concept)
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy can be employed to overcome challenges such as poor solubility, limited permeability, or rapid metabolism. For the this compound scaffold, the carboxylic acid group is a prime target for prodrug modification.
Esterification of the carboxylic acid can mask its polarity, thereby enhancing the compound's lipophilicity and its ability to cross cell membranes. These ester prodrugs are then designed to be cleaved by endogenous esterases within the target cells or tissues, releasing the active carboxylic acid. This approach can lead to improved oral bioavailability and targeted drug delivery.
| Prodrug Strategy | Modification | Rationale |
| Ester Prodrugs | Conversion of the carboxylic acid to an ester (e.g., methyl, ethyl, or more complex esters). | Increases lipophilicity to improve membrane permeability and oral absorption. The ester is then hydrolyzed by intracellular esterases to release the active drug. |
| Amide Prodrugs | Conversion of the carboxylic acid to an amide. | Can improve metabolic stability and modulate solubility. Amide prodrugs can be designed for cleavage by specific amidases. |
Future Research Trajectories and Pre Clinical Development Insights for 4 2 Methoxyphenyl Sulfamoyl Benzoic Acid Derivatives
Exploration of Novel Biological Targets for Therapeutic Intervention
The unique chemical architecture of 4-[(2-methoxyphenyl)sulfamoyl]benzoic acid derivatives suggests a broad potential for interaction with various biological targets, extending beyond the classical pathways associated with sulfonamides. Future research will focus on identifying and validating novel targets to expand the therapeutic applications of this chemical series.
The sulfonamide moiety is a well-established pharmacophore known for its inhibitory activity against several key enzymes. tandfonline.com A primary area of investigation involves the large family of carbonic anhydrases (CAs) . tandfonline.comnih.gov Different CA isoforms are implicated in a variety of pathological conditions, including glaucoma, epilepsy, and cancer. nih.govtandfonline.com High-throughput screening of this compound derivatives against a panel of CA isoforms could identify potent and selective inhibitors. For instance, tumor-associated isoforms like CA IX and CA XII are particularly attractive targets for anticancer drug development. nih.gov
Another promising target class is the lipoxygenase (LOX) family of enzymes, which are involved in inflammatory pathways. rsc.org Inhibition of LOX can mitigate the production of pro-inflammatory leukotrienes. rsc.org Given that some sulfonamide-containing compounds have shown potential as LOX inhibitors, derivatives of this compound could be developed as novel anti-inflammatory agents. nih.govnih.govresearchgate.net
Beyond these, the structural similarity to other known bioactive molecules suggests that these derivatives could interact with a wider range of protein families. The table below summarizes potential novel biological targets for these derivatives.
Table 1: Potential Novel Biological Targets for this compound Derivatives
| Target Class | Specific Examples | Therapeutic Area | Rationale |
|---|---|---|---|
| Enzymes | Carbonic Anhydrases (CA IX, CA XII) | Oncology, Glaucoma | The sulfonamide group is a known zinc-binding motif for CA inhibitors. tandfonline.comnih.gov |
| Lipoxygenases (5-LOX, 12-LOX, 15-LOX) | Inflammation, Oncology | Sulfonamide and pyrazole-based scaffolds have shown potent LOX inhibition. nih.govresearchgate.net | |
| Cyclooxygenases (COX-1, COX-2) | Inflammation, Pain | The benzoic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). | |
| Nuclear Receptors | Peroxisome Proliferator-Activated Receptors (PPARs) | Metabolic Diseases, Inflammation | Benzoic acid derivatives are known to modulate PPAR activity. |
| G-Protein Coupled Receptors (GPCRs) | Serotonin (B10506) (5-HT) Receptors | Neurology, Psychiatry | Some sulfonamides act as serotonin receptor antagonists. openaccesspub.org |
Development of Advanced In Vitro and Ex Vivo Models for Efficacy Assessment
To accurately predict the clinical efficacy of this compound derivatives, it is imperative to move beyond traditional two-dimensional (2D) cell culture systems. The development and implementation of advanced in vitro and ex vivo models that better recapitulate human physiology are critical for preclinical assessment.
Three-dimensional (3D) cell culture models , such as spheroids and organoids, offer a more physiologically relevant environment by mimicking the cell-cell and cell-matrix interactions found in native tissues. nih.govgbo.compromegaconnections.com These models are invaluable for screening drug candidates, as they can provide more predictive data on drug efficacy and resistance compared to 2D monolayers. nih.govpromegaconnections.com For instance, tumor spheroids can be used to evaluate the anti-cancer potential of new derivatives in a model that reflects the complexity of a solid tumor. facellitate.comnih.gov
Organ-on-a-chip (OoC) technology represents a significant leap forward in preclinical modeling. tno.nlnih.govazolifesciences.com These microfluidic devices contain living human cells in micro-engineered environments that simulate the architecture and function of human organs. duke.edufastcompany.com An OoC platform could be used to assess the efficacy and potential toxicity of this compound derivatives on specific organs, providing crucial data before advancing to clinical trials. tno.nlnih.gov
Ex vivo models utilizing fresh human tissue offer a bridge between in vitro studies and clinical trials. reprocell.comcreative-biolabs.comPrecision-cut tissue slices (PCTS) , for example, preserve the complex cellular architecture and microenvironment of the original organ. nih.govwuxibiology.comresearchgate.netprecisionary.com This technique allows for the direct assessment of a drug's effect on human tissue, providing highly relevant data on efficacy and metabolism. wuxibiology.comresearchgate.net
Table 2: Advanced Models for Efficacy Assessment
| Model Type | Description | Key Advantages |
|---|---|---|
| 3D Spheroids/Organoids | Self-assembled 3D cell aggregates that mimic tissue and organ structures. nih.govgbo.com | More accurately reflects in vivo cell interactions, gene expression, and drug response. nih.govnih.gov |
| Organ-on-a-Chip (OoC) | Microfluidic devices containing living cells that replicate organ-level functions. tno.nlazolifesciences.com | Allows for dynamic studies of drug efficacy and toxicity in a human-relevant context. nih.govfastcompany.com |
| Ex Vivo Human Tissue | Use of fresh, viable human tissue samples for drug testing. reprocell.comcreative-biolabs.com | Provides direct evidence of drug effects in the target human tissue, enhancing predictive validity. nc3rs.org.uknih.gov |
| Precision-Cut Tissue Slices (PCTS) | Thin slices of fresh tissue that maintain their original structure and viability. nih.govwikipedia.org | Preserves the native tissue microenvironment for studying complex biological responses. wuxibiology.comresearchgate.net |
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
A deep understanding of the mechanism of action of this compound derivatives requires a systems-level approach. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the molecular changes induced by these compounds. nygen.ionashbio.comomicstutorials.com
By combining these different layers of biological information, researchers can identify the specific pathways and networks that are modulated by the drug candidates. mdpi.com For example, transcriptomic analysis can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. mdpi.com Metabolomics can then provide insights into the downstream effects on cellular metabolism. omicstutorials.com This integrated approach is crucial for validating drug targets, identifying biomarkers for patient stratification, and uncovering potential off-target effects. nygen.ionashbio.com
The application of multi-omics can transform the drug discovery process from a single-target focus to a more comprehensive network-based understanding. frontiersin.org This is particularly important for complex diseases where multiple pathways are dysregulated.
Emerging Synthetic Methodologies for Analog Generation
The generation of a diverse library of analogs is essential for establishing robust structure-activity relationships (SAR). While traditional methods for synthesizing sulfonamides and benzoic acids are well-established, emerging synthetic methodologies offer opportunities to accelerate and diversify the analog generation process.
Modern synthetic techniques such as C-H activation, flow chemistry, and automated synthesis platforms can significantly enhance the efficiency of analog production. C-H activation allows for the direct functionalization of carbon-hydrogen bonds, providing novel avenues for modifying the core scaffold. Flow chemistry enables rapid and scalable synthesis with improved control over reaction conditions.
Furthermore, the development of novel catalytic systems and reagents continues to expand the toolkit for organic synthesis. These advancements will facilitate the creation of previously inaccessible analogs, allowing for a more thorough exploration of the chemical space around the this compound core.
Computational Design of Next-Generation Analogues for Enhanced Potency and Selectivity
Computational chemistry and molecular modeling play a pivotal role in the rational design of next-generation drug candidates. In silico techniques can be used to predict the binding affinity, selectivity, and pharmacokinetic properties of novel analogs, thereby guiding synthetic efforts and reducing the number of compounds that need to be synthesized and tested.
Structure-based drug design approaches, such as molecular docking, can be employed to predict how different analogs will interact with the binding site of a target protein. This information can be used to design modifications that enhance binding affinity and selectivity.
Ligand-based drug design methods, including quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling, can identify the key structural features that are responsible for biological activity. nih.gov These models can then be used to design new analogs with improved potency. openaccesspub.orgslideshare.netyoutube.com
In addition to predicting efficacy, computational tools are also crucial for assessing the drug-like properties of new compounds. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction can help to identify candidates with favorable pharmacokinetic profiles early in the discovery process, reducing the risk of late-stage failures. nih.govtandfonline.comchemistryeverywhere.comspringernature.comslideshare.net
Q & A
Q. What are the optimal synthetic routes for 4-[(2-methoxyphenyl)sulfamoyl]benzoic Acid?
- Methodological Answer : Synthesis typically involves two key steps: (1) introduction of the sulfamoyl group via reaction of 2-methoxyaniline with a sulfonyl chloride derivative (e.g., 4-carboxybenzenesulfonyl chloride), and (2) acidification to yield the benzoic acid moiety. The reaction is performed under basic conditions (e.g., aqueous NaOH) to deprotonate the amine and facilitate nucleophilic substitution . Purification is achieved via recrystallization from ethanol or methanol, as described for analogous sulfamoyl benzoic acids .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy : H NMR identifies aromatic protons (δ 6.8–8.0 ppm) and methoxy protons (δ ~3.8 ppm). C NMR confirms carbonyl (C=O, δ ~170 ppm) and sulfonamide (S=O) groups .
- IR Spectroscopy : Peaks at ~1680 cm (C=O stretch) and ~1350–1150 cm (S=O asymmetric/symmetric stretches) are diagnostic .
- Mass Spectrometry : High-resolution MS validates the molecular ion (e.g., [M+H] at m/z 322.06 for CHNOS) .
Q. What are the solubility properties of this compound, and how do they influence formulation for biological assays?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, methanol) and weakly acidic/basic solutions. For cell-based assays, prepare stock solutions in DMSO (<1% v/v final concentration) to avoid cytotoxicity. Solubility can be enhanced via salt formation (e.g., sodium salt of the carboxylic acid) .
Advanced Research Questions
Q. How does the substitution pattern (e.g., methoxy position) on the phenyl ring affect biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies on analogs (e.g., 4-{[(4-Methylphenyl)amino]sulfonyl}benzoic Acid ) suggest that the 2-methoxy group enhances steric hindrance and electronic effects, altering binding to targets like enzymes or receptors. Computational docking (e.g., AutoDock Vina) can predict interactions, while in vitro assays (e.g., enzyme inhibition) validate these effects. Compare analogs with 3- or 4-methoxy substitutions to isolate positional impacts .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., inconsistent IC50_{50}50 values)?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, solvent) or impurity profiles. Strategies include:
- Reproducibility Controls : Standardize buffer systems (e.g., PBS vs. Tris-HCl) and validate purity via HPLC (>95%) .
- Orthogonal Assays : Confirm activity using both enzymatic (e.g., fluorescence-based protease assays) and cell-based (e.g., viability assays) methods .
- Metabolite Screening : Rule out off-target effects by testing metabolic stability in liver microsomes .
Q. How can the sulfamoyl moiety be leveraged for targeted drug design?
- Methodological Answer : The sulfamoyl group acts as a bioisostere for phosphate or carboxylate groups, enabling interactions with catalytic residues in enzymes (e.g., carbonic anhydrase or SARS-CoV-2 main protease ). Rational design involves:
- Fragment-Based Drug Discovery : Screen sulfamoyl-containing fragments against target proteins via X-ray crystallography or SPR.
- Protease Inhibition : Modify the benzoic acid scaffold to optimize binding to catalytic dyads (e.g., His41/Cys145 in SARS-CoV-2 M) .
Q. What are the challenges in assessing the compound’s stability under physiological conditions?
- Methodological Answer :
- Hydrolytic Stability : Test resistance to esterase-mediated hydrolysis by incubating in plasma (37°C, 24 hrs) and analyzing degradation via LC-MS .
- Oxidative Stability : Expose to cytochrome P450 enzymes in liver microsomes; identify metabolites using UPLC-QTOF .
- Photostability : Perform ICH Q1B guidelines-compliant light exposure studies to detect photodegradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
